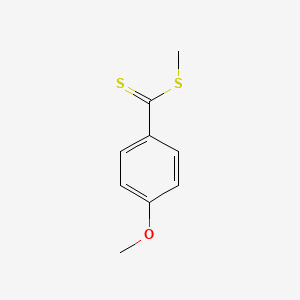

Methyl 4-methoxybenzenecarbodithioate

Description

Methyl 4-methoxybenzenecarbodithioate is a carbodithioate ester characterized by a benzene ring substituted with a methoxy (-OCH₃) group at the para position and a carbodithioate (-CSS-) functional group esterified with a methyl group. Its molecular formula is C₉H₁₀O₂S₂, with a calculated molecular weight of 214.3 g/mol. Its reactivity is influenced by the electron-donating methoxy group, which modulates the electronic environment of the benzene ring, and the labile methyl ester, which may participate in nucleophilic substitution reactions.

Propriétés

IUPAC Name |

methyl 4-methoxybenzenecarbodithioate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10OS2/c1-10-8-5-3-7(4-6-8)9(11)12-2/h3-6H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPQSDIPVCHRBLP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(=S)SC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10OS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Methyl 4-methoxybenzenecarbodithioate can be synthesized through several methods. One common approach involves the reaction of 4-methoxybenzoyl chloride with sodium hydrosulfide, followed by methylation using methyl iodide. The reaction conditions typically include an inert atmosphere, such as nitrogen, and the use of solvents like dichloromethane or tetrahydrofuran.

Industrial Production Methods: In industrial settings, the production of methyl 4-methoxybenzenecarbodithioate may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, are crucial for efficient production.

Analyse Des Réactions Chimiques

Types of Reactions: Methyl 4-methoxybenzenecarbodithioate undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reduction reactions can convert it to thiols or other reduced forms using reagents like lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur at the methoxy or carbodithioate groups, leading to the formation of different derivatives.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Various nucleophiles, such as amines or thiols, under basic or acidic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols.

Applications De Recherche Scientifique

Methyl 4-methoxybenzenecarbodithioate has several applications in scientific research:

Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of sulfur-containing compounds.

Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical properties.

Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of various organic compounds.

Mécanisme D'action

The mechanism of action of methyl 4-methoxybenzenecarbodithioate involves its interaction with molecular targets through its reactive functional groups. The methoxy and carbodithioate groups can participate in various chemical reactions, leading to the formation of reactive intermediates that interact with biological molecules. These interactions can modulate biochemical pathways and exert biological effects.

Comparaison Avec Des Composés Similaires

Comparison with Structural Analogs

Methyl 4-methoxybenzenecarbodithioate belongs to a family of carbodithioate esters differing in their ester substituents. Below is a detailed comparison with its closest analogs: ethyl 4-methoxybenzenecarbodithioate and benzyl 4-methoxybenzenecarbodithioate .

Table 1: Structural and Molecular Comparison

*Calculated based on structural homology.

Key Findings:

Steric and Electronic Effects: The methyl ester offers minimal steric hindrance, favoring reactivity in nucleophilic substitution or metal-coordination reactions. The benzyl ester incorporates an aromatic substituent, significantly increasing steric bulk and molecular weight. This may hinder reactivity but improve stability in non-polar environments or facilitate π-π interactions in supramolecular systems .

Reactivity Trends: Methyl and ethyl esters are typically more reactive than benzyl esters in hydrolytic or transesterification reactions due to lower steric demands. The benzyl ester’s lability under hydrogenolytic conditions (e.g., H₂/Pd) could be exploited in protective-group strategies, a feature absent in methyl/ethyl analogs.

Applications :

- Methyl and ethyl derivatives are likely preferred in catalysis or ligand design due to their compact structures.

- The benzyl analog’s aromaticity may suit applications requiring interactions with aromatic systems, such as in organic electronics or enzyme inhibition studies.

Activité Biologique

Methyl 4-methoxybenzenecarbodithioate is a compound that has garnered attention in various biological studies due to its potential therapeutic applications and biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by research findings, data tables, and case studies.

- Chemical Name : Methyl 4-methoxybenzenecarbodithioate

- Molecular Formula : C10H11O2S2

- Molecular Weight : 245.32 g/mol

Methyl 4-methoxybenzenecarbodithioate exhibits biological activity primarily through its interaction with various cellular pathways. It has been shown to influence enzyme activities and modulate gene expression, particularly in cancer cells. The compound's mechanism appears to involve the inhibition of specific enzymes that are crucial for tumor growth and proliferation.

Anticancer Activity

Research indicates that methyl 4-methoxybenzenecarbodithioate may have significant anticancer properties. In vitro studies have demonstrated its ability to inhibit the growth of several cancer cell lines. For instance, a study reported that the compound induced apoptosis in human breast cancer cells via the activation of caspases and the modulation of Bcl-2 family proteins, which are critical regulators of apoptosis1.

Antioxidant Properties

The compound also exhibits antioxidant activity, which is beneficial in protecting cells from oxidative stress. This property is particularly relevant in the context of cancer prevention, as oxidative stress is known to contribute to tumorigenesis. The antioxidant capacity of methyl 4-methoxybenzenecarbodithioate was evaluated using various assays, including DPPH and ABTS radical scavenging tests, showing promising results2.

Data Tables

| Biological Activity | Cell Line | Effect Observed | Reference |

|---|---|---|---|

| Anticancer | MCF-7 (breast cancer) | Induction of apoptosis | 1 |

| Antioxidant | HepG2 (liver cancer) | Radical scavenging activity | 2 |

| Enzyme Inhibition | Various cancer cell lines | Inhibition of proliferation | 1 |

Case Study 1: Anticancer Efficacy

In a controlled laboratory setting, researchers treated MCF-7 breast cancer cells with varying concentrations of methyl 4-methoxybenzenecarbodithioate. The results indicated a dose-dependent decrease in cell viability, with significant apoptosis observed at higher concentrations. Flow cytometry analysis confirmed an increase in early and late apoptotic cells after treatment1.

Case Study 2: Antioxidant Effects

A separate study investigated the antioxidant effects of methyl 4-methoxybenzenecarbodithioate in a rat model subjected to oxidative stress induced by a high-fat diet. The administration of the compound resulted in reduced levels of malondialdehyde (a marker of oxidative stress) and increased levels of glutathione, highlighting its protective effects against oxidative damage2.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.